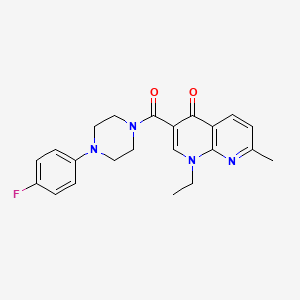
1-ethyl-3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthyridinone core, which is a bicyclic structure containing nitrogen atoms, and is further functionalized with an ethyl group, a fluorophenyl group, and a piperazine moiety.
Preparation Methods
The synthesis of 1-ethyl-3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:
Formation of the naphthyridinone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethyl group: This step may involve alkylation reactions using ethyl halides.
Attachment of the fluorophenyl group: This can be done through nucleophilic aromatic substitution reactions.
Incorporation of the piperazine moiety: This step often involves amide bond formation using piperazine derivatives and suitable coupling reagents.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-ethyl-3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-ethyl-3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-ethyl-3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-ethyl-3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one can be compared with other similar compounds, such as:
1-ethyl-3-(4-(4-chlorophenyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
1-ethyl-3-(4-(4-bromophenyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one: This compound features a bromophenyl group, which can influence its reactivity and interactions with molecular targets.
1-ethyl-3-(4-(4-methylphenyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one: The presence of a methylphenyl group can affect the compound’s solubility, stability, and biological activity.
The uniqueness of this compound lies in its specific functional groups and their combined effects on the compound’s properties and applications.
Properties
Molecular Formula |
C22H23FN4O2 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-ethyl-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-7-methyl-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C22H23FN4O2/c1-3-25-14-19(20(28)18-9-4-15(2)24-21(18)25)22(29)27-12-10-26(11-13-27)17-7-5-16(23)6-8-17/h4-9,14H,3,10-13H2,1-2H3 |
InChI Key |
HFGJPPYWXXLCIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















